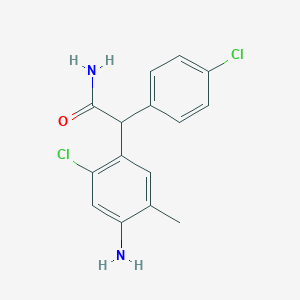

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide

描述

属性

IUPAC Name |

2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-8-6-11(12(17)7-13(8)18)14(15(19)20)9-2-4-10(16)5-3-9/h2-7,14H,18H2,1H3,(H2,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIICLHCTBGREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)C(C2=CC=C(C=C2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-amino-2-chloro-5-methylbenzoic acid with 4-chlorobenzylamine under specific conditions. The reaction may require the use of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of hydroxyl or alkoxy derivatives.

科学研究应用

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have highlighted the potential of this compound in anticancer therapies. It has been evaluated against several cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance, derivatives of this compound have shown promising results against HepG2 liver cancer cells, suggesting that modifications to the structure can enhance antitumor effects .

- Molecular docking studies indicate that this compound can bind effectively to specific protein targets involved in cancer progression, which supports its role as a lead compound in drug design .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Synthesis and Derivatives

The synthesis of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide typically involves multi-step reactions starting from simpler aromatic compounds. A notable method includes a one-pot synthesis approach that streamlines the process while maintaining high yields .

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| One-pot synthesis | Condensation and reduction | High |

Case Studies

-

Case Study on Anticancer Efficacy :

- In a systematic study published in MDPI, various derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines including HepG2 and MCF-7. The results indicated that specific modifications to the compound significantly enhanced its cytotoxicity and selectivity towards cancer cells .

- Antimicrobial Activity Assessment :

作用机制

The mechanism of action of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The amino and chloro groups in the compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

相似化合物的比较

Pyridine-Containing Acetamides

Example :

- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ).

- 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3, ).

Key Differences :

- Structure: Incorporation of pyridine or thienopyridine rings instead of dual chlorophenyl groups.

- Activity: Exhibits higher insecticidal activity against cowpea aphids (Aphis craccivora) compared to acetamiprid, a neonicotinoid insecticide .

- Mechanism: Pyridine moieties enhance binding to insect nicotinic acetylcholine receptors, whereas the target compound’s anthelmintic action relies on ionophoric disruption .

Table 1 : Select Properties of Pyridine-Based vs. Target Acetamide

| Property | Target Compound | Compound 2 |

|---|---|---|

| Molecular Weight | 291.18 | ~500 (estimated) |

| LogP | 4.12 | Higher (lipophilic) |

| Primary Application | Anthelmintic | Insecticidal |

| Bioactivity (EC₅₀) | N/A | <1 ppm vs. aphids |

Example :

- WH7: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide .

- Compound 602: 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide .

Key Differences :

- Structure: Phenoxyacetamide backbone with triazole or pyridyl substituents.

- Activity : Acts as plant growth regulators by mimicking auxin signaling, unlike the target compound’s antiparasitic role .

- Solubility : Higher aqueous solubility due to polar triazole/pyridyl groups, enhancing foliar absorption in plants.

Thiazolidinone and Triazole Derivatives

Examples :

- 2-(4-chloro-2-methylanilino)-4-oxo-thiazolidin-5-yl-acetamide ().

- 2-((4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide ().

Key Differences :

Isoindolinyl and Sulfamoyl Acetamides

Examples :

Key Differences :

- Structure : Isoindoline or sulfamoyl groups enhance interaction with histone deacetylases (HDACs) or enzyme active sites .

- Application : HDAC inhibitors for cancer therapy , differing from the target’s antiparasitic use .

- Synthesis : Utilizes HATU-mediated coupling reactions, which are more complex than the target’s synthetic pathway .

Structural-Activity Relationship (SAR) Insights

- Chlorophenyl Groups : Present in both the target and pyridine-based compounds, these groups enhance lipophilicity and target binding via hydrophobic interactions .

- Amino and Methyl Substituents: In the target compound, the 4-amino-2-chloro-5-methylphenyl group likely improves metabolic stability compared to non-methylated analogs .

- Heterocyclic Moieties: Pyridine, triazole, or thiazolidinone rings diversify biological activity by enabling interactions with receptors beyond ion channels (e.g., enzymes, plant hormones) .

生物活性

The compound 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide , also known by its CAS number 61437-85-2, is a synthetic organic compound with notable biological activities. This article focuses on its biological activity, including antibacterial and antifungal properties, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 299.18 g/mol |

| Melting Point | 150.5 °C |

| Boiling Point | Estimated at 444.03 °C |

Antibacterial Activity

Research indicates that compounds similar to 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetamide exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing similar structural motifs demonstrate activity against various Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial efficacy is often attributed to the ability of these compounds to inhibit bacterial cell wall synthesis or interfere with protein synthesis.

- Minimum Inhibitory Concentration (MIC) : In a study evaluating related compounds, MIC values ranged from against E. coli to against C. albicans, indicating potent activity .

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida species. The antifungal activity is typically measured through zone of inhibition assays or MIC determinations.

- Research Findings : A study reported that certain derivatives exhibited MIC values ranging from to against C. albicans .

Case Studies

- Study on Structural Activity Relationship (SAR) : An investigation into various alkaloid derivatives revealed that modifications on the phenyl rings significantly impacted their antibacterial and antifungal activities. For example, the introduction of electron-withdrawing groups enhanced the activity against both bacterial and fungal strains .

- Clinical Implications : The potential use of these compounds in treating infections caused by resistant bacterial strains has been highlighted in recent literature, emphasizing the need for further clinical studies to validate their efficacy in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。